molecular formula C14H14BrClO5 B11822235 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

Cat. No.: B11822235
M. Wt: 377.61 g/mol
InChI Key: MLSLMTZLAZTCNK-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is a halogenated malonate derivative with a propanedioate ester backbone. The central carbon of the malonate moiety is substituted with a 3-bromo-4-chlorobenzoyl group, imparting distinct electronic and steric properties. This compound is primarily utilized in pharmaceutical and organic synthesis as a precursor for bioactive molecules, leveraging its aromatic and halogenated functionalities for targeted reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrClO5

Molecular Weight

377.61 g/mol

IUPAC Name

diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

InChI

InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3

InChI Key

MLSLMTZLAZTCNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Cl)Br)C(=O)OCC

Origin of Product

United States

Preparation Methods

Formation of the Benzoyl Intermediate

Diethyl malonate undergoes a nucleophilic acyl substitution reaction with 3-bromo-4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step typically occurs in anhydrous dichloromethane at 0–5°C to minimize side reactions. The reaction produces diethyl 2-(3-bromo-4-chlorobenzoyl)malonate, which is isolated via extraction and purified using column chromatography.

Halogenation and Esterification

The intermediate is further functionalized through bromination using N-bromosuccinimide (NBS) under radical initiation conditions. Azoisobutyronitrile (AIBN) is commonly employed as a catalyst, with reactions conducted in carbon tetrachloride at 60–70°C. Subsequent esterification with ethanol in acidic media yields the final product.

Table 1: Reaction Conditions for Multi-Step Synthesis

StepReagents/ConditionsTemperatureYield (%)
Benzoylation3-Bromo-4-chlorobenzoyl chloride, Et₃N, DCM0–5°C78–82
BrominationNBS, AIBN, CCl₄60–70°C65–70
EsterificationEthanol, H₂SO₄Reflux85–90

Halogenated Intermediate Route

An alternative pathway leverages pre-halogenated diethyl malonate derivatives to streamline synthesis. This method, detailed in a patent by AU2016358147A1, avoids hazardous oxidation steps by using 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) as starting materials.

Reaction with Methylhydrazine

Diethyl 2-bromomalonate reacts with methylhydrazine in polar aprotic solvents such as acetonitrile or ethanol. The reaction is catalyzed by acetic acid at 20–70°C, forming a hydrazinylidene intermediate. This intermediate undergoes cyclocondensation with 3-bromo-4-chlorobenzoyl chloride to yield the target compound.

Table 2: Optimization of Halogenated Route

ParameterOptimal RangeImpact on Yield
SolventEthanol/Acetonitrile (1:1)Maximizes solubility
Catalyst5 mol% Acetic AcidEnhances kinetics
Temperature50–60°CBalances rate/side reactions
Reaction Time4–6 hours90% conversion

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthesis Routes

MethodAdvantagesLimitations
Multi-StepHigh purity, scalableLengthy, requires hazardous reagents
Halogenated IntermediateAvoids oxidation, shorter stepsLimited substrate compatibility
Copper-CatalyzedEco-friendly, mild conditionsUntested for target compound

Critical Factors in Process Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may complicate purification. Ethanol and dioxane offer a balance between solubility and ease of isolation.

Temperature Control

Exothermic reactions, such as benzoylation, require precise cooling to prevent decomposition. Elevated temperatures (>70°C) in bromination steps risk side-product formation.

Catalytic Systems

Acid catalysts (e.g., H₂SO₄) accelerate esterification but may degrade acid-sensitive intermediates. Transition metal catalysts (CuI) enable greener pathways but require rigorous ligand optimization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzoyl Group

The 3-bromo-4-chlorobenzoyl moiety undergoes selective substitution reactions due to the electron-withdrawing effects of halogens:

  • Bromine displacement occurs preferentially over chlorine in Suzuki-Miyaura cross-couplings, facilitated by palladium catalysts. For example, aryl boronic acids react at the bromine position to form biaryl derivatives .

  • Chlorine substitution requires harsher conditions (e.g., CuI/1,10-phenanthroline at 110°C) for Ullmann-type couplings .

Reaction TypeConditionsProductsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/water (80°C)Aryl-substituted derivatives72–85
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO (110°C)Amine/ether derivatives58–63

Ester Hydrolysis and Functionalization

The diethyl ester groups are susceptible to hydrolysis, enabling further derivatization:

  • Base-mediated hydrolysis (NaOH/EtOH, reflux) yields the dicarboxylic acid, which undergoes decarboxylation under acidic conditions to form ketone intermediates .

  • Transesterification with alcohols (e.g., methanol, isopropanol) occurs via acid catalysis (H₂SO₄, 60°C) .

Key Observations:

  • Hydrolysis rates depend on steric hindrance from the benzoyl group, requiring prolonged reaction times (8–12 hrs) .

  • The resulting dicarboxylic acid is unstable at >100°C, decomposing to release CO₂ .

Condensation Reactions

The propanedioate core participates in Knoevenagel condensations with active methylene compounds:

  • Reaction with malononitrile (CH₂(CN)₂) in ethanol/piperidine forms α,β-unsaturated dinitriles .

  • Similar reactivity is observed with ethyl acetoacetate, yielding heterocyclic fused systems .

Example Pathway:
1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate → Knoevenagel adduct → Cyclization → Quinoline-4-carbonyl hybrids .

Halogen-Based Reactivity

The bromine and chlorine atoms enable distinct transformations:

  • Bromine participates in radical bromination (NBS/light) for introducing additional Br atoms .

  • Chlorine remains inert under mild conditions but undergoes SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMF) .

Comparative Halogen Reactivity:

HalogenReaction PartnerConditionsProduct
BrAryl boronic acidPd catalysisBiaryls
ClNaN₃DMF, 100°CAzide derivatives

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes characterized by:

  • IR absorption at 1,650–1,680 cm⁻¹ (ester C=O stretching) .

  • UV-Vis λₐᵦₛ at 280–320 nm (ligand-to-metal charge transfer) .

Applications:

  • Catalytic use in asymmetric syntheses .

  • Photocatalytic degradation studies under visible light .

Stability and Side Reactions

  • Thermal decomposition above 200°C releases toxic gases (HBr, HCl) .

  • Light sensitivity necessitates storage in amber vials to prevent radical-mediated degradation .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
The compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.

2. Synthesis of Bioactive Compounds:
Research indicates that 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate can be utilized to synthesize various bioactive molecules. For instance, it has been employed in the development of new anti-cancer agents and anti-inflammatory drugs due to its ability to undergo specific chemical reactions that introduce desired functional groups into target compounds.

3. Interaction Studies:
Preliminary studies have focused on the interactions of this compound with various biological molecules, revealing potential pathways for drug design. The presence of halogen substituents may enhance binding affinity to biological targets, making it a candidate for further investigation in drug development.

Case Study 1: Synthesis of Anticancer Agents

In a study exploring the synthesis of novel anticancer agents, researchers utilized this compound as a key intermediate. Through a series of reactions involving nucleophilic substitutions and cyclization processes, they successfully synthesized several derivatives that exhibited promising cytotoxic activity against cancer cell lines.

Case Study 2: Development of Anti-inflammatory Drugs

Another research effort focused on using this compound to develop anti-inflammatory drugs. By modifying its structure through esterification reactions, scientists were able to create derivatives that demonstrated significant inhibition of inflammatory pathways in vitro. These findings suggest that the compound could serve as a scaffold for designing new therapeutic agents targeting inflammation-related diseases.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

The compound is compared to 1,3-diethyl 2-(4-chlorobutyl)propanedioate (CAS 18719-44-3), a structurally related analog with an aliphatic 4-chlorobutyl substituent instead of the aromatic benzoyl group. Key differences include:

Property 1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate 1,3-Diethyl 2-(4-chlorobutyl)propanedioate
Molecular Formula C₁₄H₁₃BrClO₅ C₁₁H₁₉ClO₄ (CAS 18719-44-3)
Molecular Weight ~388.07 g/mol 250.68 g/mol
Substituent at Position 2 3-bromo-4-chlorobenzoyl (aromatic, halogenated) 4-chlorobutyl (aliphatic, halogenated)
Key Functional Groups Aromatic ring, ester, bromine, chlorine Alkyl chain, ester, chlorine

Physicochemical Properties

  • Solubility : The aromatic benzoyl group in the target compound reduces polarity, leading to lower solubility in polar solvents (e.g., water) compared to the aliphatic 4-chlorobutyl analog, which exhibits higher solubility in organic solvents like dichloromethane or ethyl acetate.
  • Melting Point : The rigid aromatic system and halogen substituents in the benzoyl derivative likely increase melting point (>100°C inferred) due to π-π stacking and dipole interactions, whereas the chlorobutyl analog has a lower melting point (<50°C) owing to flexible alkyl chain packing.
  • Stability : The electron-withdrawing bromine and chlorine atoms on the benzoyl group enhance stability against hydrolysis compared to the aliphatic analog, which may degrade more readily under acidic/basic conditions.

Biological Activity

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes diethyl ester and halogenated benzoyl moieties, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H16BrClO4
  • Molecular Weight : 377.62 g/mol

The compound's reactivity is influenced by the presence of halogen substituents (bromine and chlorine) and ester functional groups, which can facilitate various chemical reactions essential for biological interactions.

Interaction Studies

Preliminary studies indicate that this compound interacts with various biological molecules, suggesting potential applications in drug design. The compound’s halogen substituents may enhance its binding affinity to biological targets, impacting its pharmacological profile.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of diethyl malonate have been tested against various bacterial strains, demonstrating significant inhibitory effects. The structural similarities suggest that this compound may also possess antimicrobial activity.

Case Studies

StudyFindings
Study on Antimicrobial Activity Investigated compounds similar to this compound; demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Antitumor Activity Assessment Related compounds were found to induce apoptosis in cancer cell lines; suggests potential for further research on this compound .
Structure-Activity Relationship (SAR) Studies indicate that modifications in the halogen substituents significantly affect biological activity; highlights the importance of the bromine and chlorine presence in enhancing efficacy .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : The halogen atoms may enhance binding to specific receptors or proteins involved in disease processes.

Q & A

Q. What are the recommended synthetic routes for 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution using diethyl malonate (CAS 105-53-3) as a precursor. A typical approach involves:

Activation of the malonate core : Deprotonate diethyl malonate with a strong base (e.g., NaH) to generate a nucleophilic enolate.

Electrophilic substitution : React the enolate with 3-bromo-4-chlorobenzoyl chloride to introduce the aryl carbonyl group.

Purification : Use column chromatography or recrystallization to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Upstream intermediates like bromo/chloro-substituted benzoyl chlorides are critical for regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O) and the aromatic protons (δ ~7.5–8.0 ppm for bromo/chloro substituents).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the propanedioate backbone and aryl group.
  • Mass Spectrometry (EI/ESI-MS) : Verify the molecular ion peak (expected m/z ~390–395 for C₁₄H₁₅BrClO₅).
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL refinement (e.g., handling twinning or disorder in crystal lattices) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Common issues and solutions include:

  • Twinning : Use the TWIN/BASF commands in SHELXL to refine twinned structures. Validate with the R₁ factor (<5% for high-quality data).
  • Disordered Atoms : Apply restraints (e.g., SIMU/DELU) to model thermal motion or split positions.
  • Validation Tools : Cross-check with PLATON/ADDSYM to detect missed symmetry operations .

Q. Example Workflow :

Index diffraction data with XDS or DIALS.

Refine using SHELXL with iterative cycles of electron density map inspection.

Validate geometry with CCDC/Mercury .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer: To assess environmental persistence or degradation pathways:

Degradation Studies :

  • Hydrolysis : Test stability at pH 4–9 (40°C for 5 days) using LC-MS to detect breakdown products (e.g., malonic acid derivatives).
  • Photolysis : Expose to UV light (λ = 254–365 nm) and monitor via GC-MS for halogenated byproducts.

QSAR Modeling :

  • Input logP, Henry’s law constant, and soil adsorption coefficient (KOC) into EPI Suite or ECOSAR to estimate bioaccumulation potential .

Q. Key Search Terms for Literature Review :

  • Biodegradation pathways: (propanedioic acid diethyl ester) AND (biodegrad* OR photoly*)
  • Ecotoxicity: (3-bromo-4-chlorobenzoyl) AND (ecotox* OR LC50) .

Q. How can synthetic byproducts be analyzed and minimized?

Methodological Answer: Byproduct Identification :

  • Use HPLC-PDA/MS to detect impurities (e.g., diethyl malonate derivatives or unreacted benzoyl chloride).
  • Compare retention times and fragmentation patterns with reference standards.

Q. Optimization Strategies :

  • Temperature Control : Maintain reaction at 0–5°C during enolate formation to suppress side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity of the benzoylation step .

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